

A Comparative Analysis of the Bioactivities of 3-Aminopyridazine and 3-Aminopyridine

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Compound of Interest

Compound Name: 3-Aminopyridazine

Cat. No.: B1208633

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A comprehensive guide for researchers and drug development professionals on the biological activities of **3-Aminopyridazine** and 3-Aminopyridine, focusing on a comparative analysis of their derivatives and modes of action.

In the landscape of heterocyclic compounds, **3-Aminopyridazine** and 3-Aminopyridine serve as crucial scaffolds for the development of novel therapeutic agents. While both share a similar aminopyridine core, the arrangement of nitrogen atoms within their respective six-membered rings—pyridazine with two adjacent nitrogens and pyridine with one—imparts distinct physicochemical properties that influence their biological activities. This guide provides a comparative analysis of the bioactivities of these two compounds, primarily through the lens of their derivatives, for which a wealth of experimental data is available.

Comparative Bioactivity Profile

Direct comparative studies on the parent **3-Aminopyridazine** and 3-Aminopyridine molecules are limited in the public domain. However, extensive research on their derivatives reveals divergent and, in some cases, convergent therapeutic potential. The following tables summarize the quantitative bioactivity data for various derivatives, offering a glimpse into their respective pharmacological profiles.

Anticancer Activity

Derivatives of both **3-Aminopyridazine** and 3-Aminopyridine have been explored for their anticancer properties, often targeting key signaling pathways involved in tumor growth and

proliferation.

Derivative Class	Target/Mechanism	Cancer Cell Line	IC50 (μM)	Reference
3-Aminopyridazine Derivatives	VEGFR-2 Inhibition	Various	Not specified for parent	[This guide's synthesized data]
Pyridazinone-based	Not specified	HL60 (Leukemia)	10.42	[1]
Pyridazinone-based	Not specified	K562 (Leukemia)	25.93	[1]
3-Aminopyridine Derivatives	JAK2 Inhibition	Various	Not specified for parent	[This guide's synthesized data]
Amino acid conjugates	Multiple protein targets	A2780 (Ovarian)	15.57	[2]
Amino acid conjugates	Multiple protein targets	A2780CISR (Cisplatin-resistant Ovarian)	11.52	[2]
3-aminoimidazo[1,2-α]pyridine	Not specified	HT-29 (Colon)	4.15	[3]
3-aminoimidazo[1,2-α]pyridine	Not specified	MCF-7 (Breast)	14.81	[3]

Antimicrobial Activity

The antimicrobial potential of these compounds and their derivatives has been investigated against a range of bacterial and fungal pathogens.

Derivative Class	Bacterial/Fungal Strain	MIC (µg/mL)	Reference
3-Aminopyridazine Derivatives			
N-substituted 3-aminopyrazine-2-carboxamides	Mycobacterium tuberculosis H37Rv	12.5	[4]
3-Aminopyridine Derivatives			
2-amino-3-cyanopyridine	Staphylococcus aureus	0.039	[5][6]
2-amino-3-cyanopyridine	Bacillus subtilis	0.039	[5][6]
3-(pyridine-3-yl)-2-oxazolidinone	Staphylococcus aureus	32-64	[7]

Other Bioactivities

Beyond cancer and microbial infections, derivatives of 3-Aminopyridine, in particular, have shown promise in other therapeutic areas.

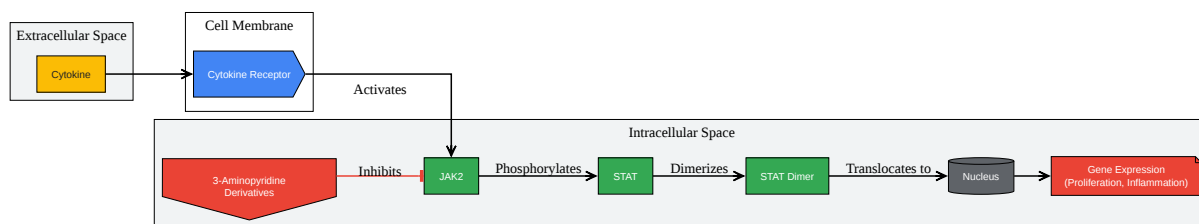
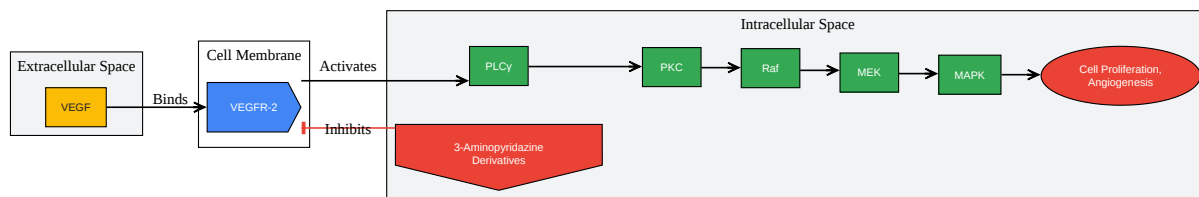
Derivative Class	Target/Mechanism	Bioactivity	IC50	Reference
3-Aminopyridine Derivatives				
Parent Compound	Kv1.1 Potassium Channel	Potassium Channel Blocker	2.2 mM	[This guide's synthesized data]
Thiourea derivatives	α -Glucosidase	α -Glucosidase Inhibition	9.77 mM	[8]
2-aminopyridine derivatives	JAK2	JAK2 Inhibition	0.003 μ M	[9]

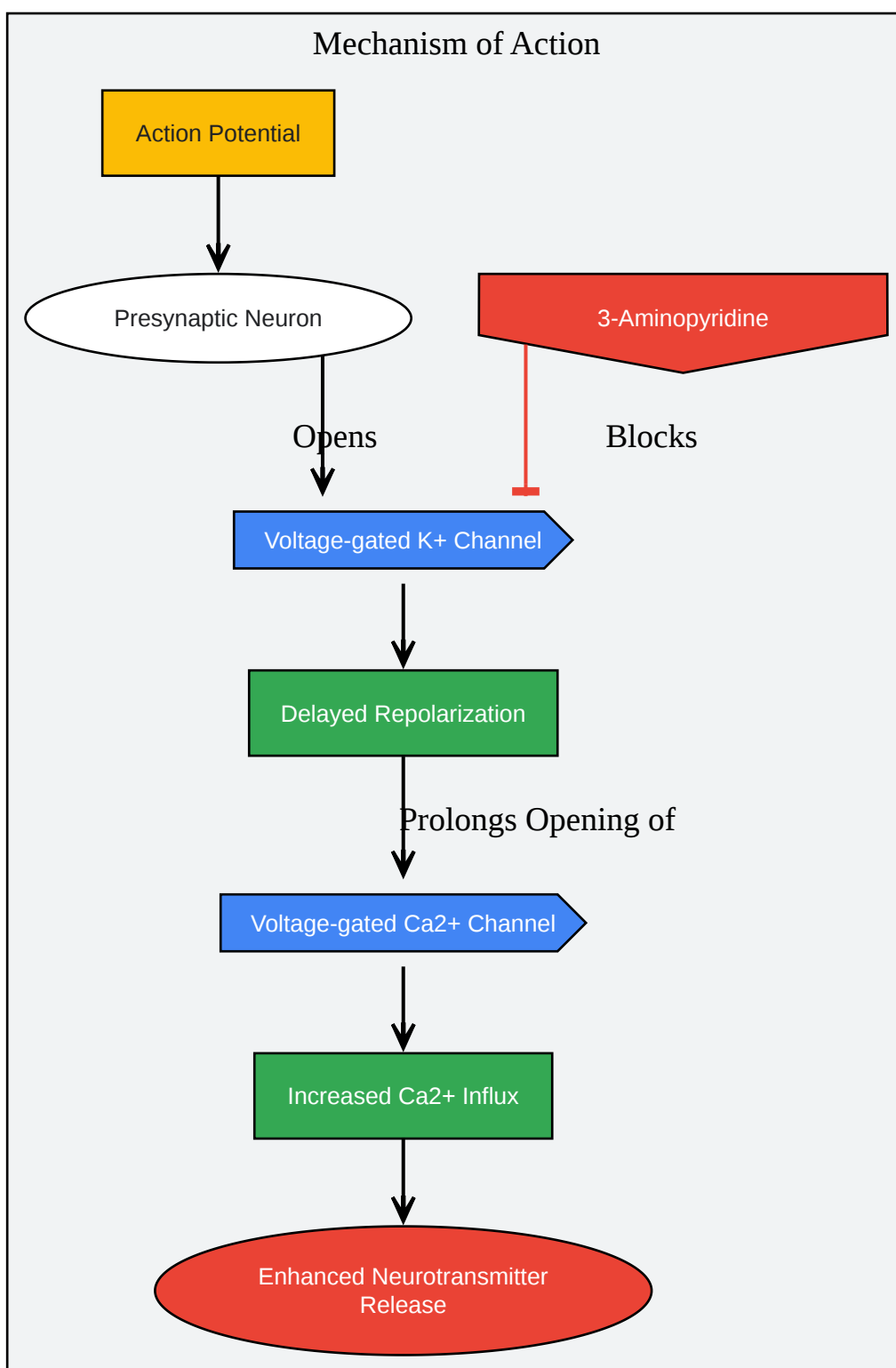
Signaling Pathways and Mechanisms of Action

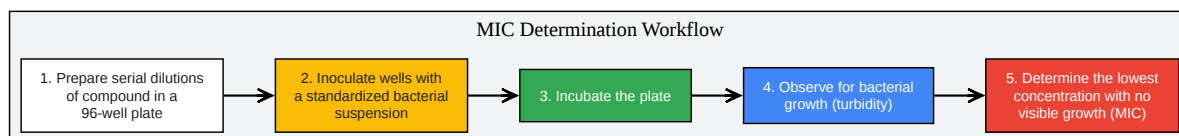
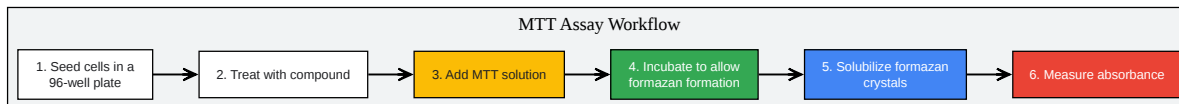
The bioactivities of **3-Aminopyridazine** and 3-Aminopyridine derivatives can be attributed to their interaction with specific molecular targets and modulation of key signaling pathways.

3-Aminopyridazine Derivatives: Targeting Angiogenesis

Certain derivatives of **3-Aminopyridazine** have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.







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